molecular formula C12H13N3O3 B3883593 N'-{[5-(dimethylamino)-2-furyl]methylene}-2-furohydrazide

N'-{[5-(dimethylamino)-2-furyl]methylene}-2-furohydrazide

Cat. No.: B3883593
M. Wt: 247.25 g/mol
InChI Key: BBFDTSDLKHPGJZ-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[5-(dimethylamino)-2-furyl]methylene}-2-furohydrazide, commonly known as DMF, is a chemical compound that has been widely used in scientific research. The compound is known for its unique properties, which make it an ideal candidate for various applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of various genes involved in antioxidant and anti-inflammatory responses. DMF has been shown to activate the Nrf2 pathway, leading to the upregulation of various antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects. The compound has antioxidant properties, which help to protect cells from oxidative stress. DMF has also been shown to have anti-inflammatory effects, which help to reduce inflammation in the body. The compound has been shown to modulate the immune system, leading to a reduction in autoimmune responses.

Advantages and Limitations for Lab Experiments

DMF has several advantages for lab experiments. The compound is stable and can be easily synthesized and purified. DMF has a low toxicity profile, making it safe for use in cell culture and animal studies. However, DMF has some limitations for lab experiments. The compound is highly reactive, which can lead to the formation of unwanted byproducts. DMF can also interfere with some analytical techniques, including mass spectrometry.

Future Directions

There are several future directions for the use of DMF in scientific research. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DMF has been shown to have neuroprotective effects, which could be beneficial in the treatment of these diseases. Another potential application is in the treatment of cancer. DMF has been shown to have anti-cancer properties, which could be explored further in preclinical and clinical studies. Finally, DMF could be used as a tool for studying the Nrf2 pathway and its role in various diseases.

Scientific Research Applications

DMF has been widely used in scientific research due to its unique properties. The compound is known to have antioxidant, anti-inflammatory, and immunomodulatory effects, which make it an ideal candidate for various applications in the field of biochemistry and physiology. DMF has been used in the treatment of various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.

Properties

IUPAC Name

N-[(E)-[5-(dimethylamino)furan-2-yl]methylideneamino]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-15(2)11-6-5-9(18-11)8-13-14-12(16)10-4-3-7-17-10/h3-8H,1-2H3,(H,14,16)/b13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFDTSDLKHPGJZ-MDWZMJQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(O1)C=NNC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(O1)/C=N/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{[5-(dimethylamino)-2-furyl]methylene}-2-furohydrazide
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N'-{[5-(dimethylamino)-2-furyl]methylene}-2-furohydrazide
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N'-{[5-(dimethylamino)-2-furyl]methylene}-2-furohydrazide
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N'-{[5-(dimethylamino)-2-furyl]methylene}-2-furohydrazide
Reactant of Route 5
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N'-{[5-(dimethylamino)-2-furyl]methylene}-2-furohydrazide
Reactant of Route 6
N'-{[5-(dimethylamino)-2-furyl]methylene}-2-furohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.